molecular formula C19H18FN3OS B2581833 N-(2,4-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-79-0

N-(2,4-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2581833
CAS No.: 688336-79-0
M. Wt: 355.43
InChI Key: SWSQUCKRGQETKM-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a combination of phenyl, imidazolyl, and thioacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with an amine and an aldehyde.

    Thioacetamide Formation: The thioacetamide group is introduced by reacting an appropriate thioester with an amine.

    Coupling Reactions: The final step involves coupling the imidazole derivative with the thioacetamide derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thioacetamide group may also play a role in binding to biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-((1H-imidazol-2-yl)thio)acetamide
  • N-(2,4-dimethylphenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
  • N-(2,4-dimethylphenyl)-2-((1-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness

What sets N-(2,4-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide apart from similar compounds is the presence of the 4-fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity to biological targets. This makes it a unique and valuable compound for research and development.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-13-3-8-17(14(2)11-13)22-18(24)12-25-19-21-9-10-23(19)16-6-4-15(20)5-7-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSQUCKRGQETKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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